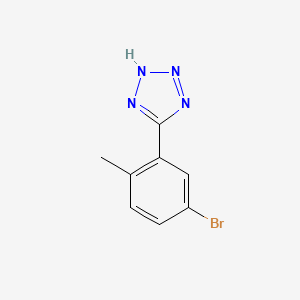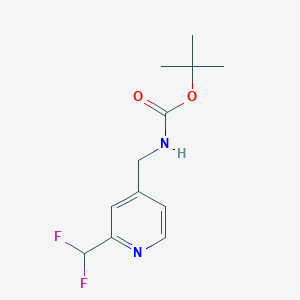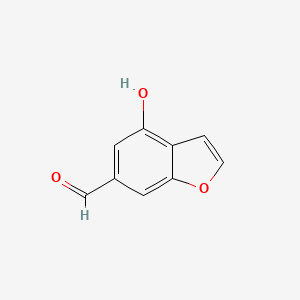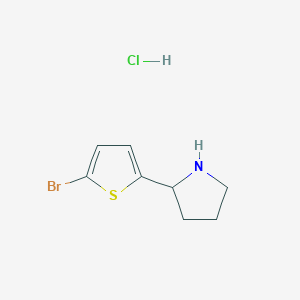
2-(5-Bromothiophen-2-yl)pyrrolidine hydrochloride
Vue d'ensemble
Description
2-(5-Bromothiophen-2-yl)pyrrolidine hydrochloride is a chemical compound with the CAS Number: 1461714-65-7 . It has a molecular weight of 268.6 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10BrNS.ClH/c9-8-4-3-7 (11-8)6-2-1-5-10-6;/h3-4,6,10H,1-2,5H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 268.6 .Applications De Recherche Scientifique
Identification and Characterization in Illicit Drug Products
2-(5-Bromothiophen-2-yl)pyrrolidine hydrochloride and its analogs have been identified in illicit drug products. These compounds, including α-PVT and α-PBT, are psychoactive substances with bromine substitutions on the thiophene ring. They have been studied for their analytical characteristics and synthesis methods, contributing to the understanding of new psychoactive substances (NPS) on the market (Doi et al., 2015).
Synthesis and Chemical Properties
The compound has been involved in studies on direct heteroarylation via palladium-catalyzed C–H bond activation. This research provides insights into the synthesis of polyheteroaromatics, which are significant as building blocks in various chemical processes (Laroche et al., 2013).
Antiviral and Antimicrobial Applications
Research has explored the antiviral properties of certain derivatives, such as C-5 substituted tubercidin analogues. These studies contribute to the understanding of biologically active agents in the pharmaceutical field (Bergstrom et al., 1984). Additionally, the antimicrobial activity of compounds like methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives has been evaluated, indicating potential in developing new antimycobacterial agents (Nural et al., 2018).
Synthesis of Functionalized Frameworks
Studies on the synthesis of functionalized frameworks involving pyrrolidine have been conducted. These include the synthesis of diverse pyrrolidin-1-yl thiazole frameworks with notable antibacterial and antimycobacterial activity (Belveren et al., 2017). This research is valuable for developing new compounds with potential pharmaceutical applications.
Safety and Hazards
Propriétés
IUPAC Name |
2-(5-bromothiophen-2-yl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNS.ClH/c9-8-4-3-7(11-8)6-2-1-5-10-6;/h3-4,6,10H,1-2,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZCCOZFZHOARB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(S2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


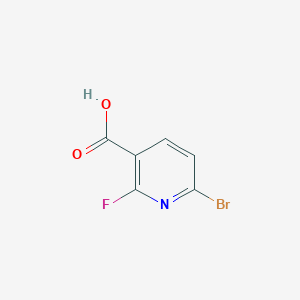
![{[(3-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1379979.png)


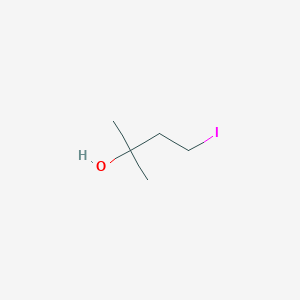
![2-[4-(Aminomethyl)phenyl]-4-methyl-1,2-thiazolidine-1,1-dione](/img/structure/B1379989.png)
![3-[(5-Bromopyridin-2-yl)oxy]benzaldehyde](/img/structure/B1379991.png)
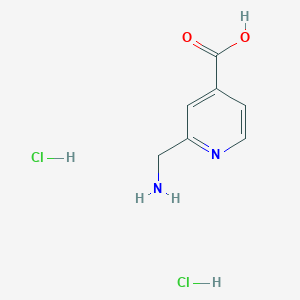
![Bis[3-(trifluoromethyl)phenyl] sulfate](/img/structure/B1379994.png)
